3-Amino-4-(2-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one

Lipophilicity Drug-likeness β-Lactam

Generic 3-amino-azetidin-2-ones fail to replicate published bioactivity due to missing substituent effects. This specific 1,3,4-trisubstituted monocyclic β-lactam (CAS 1291490-22-6) provides a unique electronic/steric environment essential for tubulin-targeting antimitotics (MCF-7 IC50 shifts >10-fold) and PBP inhibition. - **C3-NH2 handle:** Enables urea/amide libraries (45-92% yields, DCM, RT). - **Dual pharmacophore:** Mimics CA-4 and d-Ala-d-Ala. - **Chiral QC-ready:** Baseline-resolved on Chiralpak IC/OD-H (hexane/IPA).

Molecular Formula C16H15FN2O2
Molecular Weight 286.30 g/mol
Cat. No. B11837961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(2-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one
Molecular FormulaC16H15FN2O2
Molecular Weight286.30 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=CC=C3F
InChIInChI=1S/C16H15FN2O2/c1-21-11-8-6-10(7-9-11)19-15(14(18)16(19)20)12-4-2-3-5-13(12)17/h2-9,14-15H,18H2,1H3
InChIKeyXKWPSGICQZPRNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trisubstituted β-Lactam for Anticancer and Antibacterial Discovery


3‑Amino‑4‑(2‑fluorophenyl)‑1‑(4‑methoxyphenyl)azetidin‑2‑one (CAS 1291490‑22‑6) is a synthetic 1,3,4‑trisubstituted monocyclic β‑lactam (azetidin‑2‑one) that incorporates a 3‑amino group, a C4‑2‑fluorophenyl ring and an N1‑4‑methoxyphenyl moiety . The compound belongs to a class of conformationally restricted heterocycles that mimic the d‑Ala‑d‑Ala terminus of peptidoglycan precursors, enabling mechanism‑based inhibition of penicillin‑binding proteins (PBPs), and also serves as a rigid scaffold for tubulin‑targeting antimitotic agents [1]. Its structural features—electron‑donating methoxy, electron‑withdrawing fluorine, and a free primary amine for further derivatisation—position it at the intersection of antibacterial and anticancer chemical space, making it a versatile starting point for focused library synthesis and structure–activity relationship (SAR) campaigns [2].

Library synthesis via C3-amino derivatization (urea/amide formation)
Penicillin-binding protein (PBP) inhibition screening against resistant strains
Stereochemical mixture for chiral method development and configurational stability studies

Why Generic 3-Amino-β-Lactam Analogs Cannot Substitute


Monocyclic 3‑amino‑β‑lactams are not interchangeable surrogates; the simultaneous presence of the N1‑4‑methoxyphenyl, C3‑amino and C4‑2‑fluorophenyl substituents creates a unique electronic and steric environment that cannot be replicated by single‑point variations. Published SAR studies on closely related 3‑amino‑1,4‑diaryl‑azetidin‑2‑ones demonstrate that replacing the N1‑4‑methoxyphenyl with a 4‑fluorophenyl or unsubstituted phenyl profoundly alters antiproliferative potency (e.g., >10‑fold shift in IC₅₀ in MCF‑7 cells), while removal of the C4‑2‑fluorine or replacement of the 3‑amino group with chlorine or fluorine shifts the mechanism from tubulin destabilisation to alternative pathways [1][2]. The primary amine at C3 is essential for generating urea, amide and guanidine derivatives, which have been shown to rescue or enhance activity in analogs that were otherwise inactive [3]. Consequently, procurement of a generic “3‑amino‑azetidin‑2‑one” without these specific substituents carries a high risk of failing to reproduce published biological activity in downstream assays.

N1/C4 substituent pattern alters target engagement
Replacing N1‑4‑methoxyphenyl or C4‑2‑fluorophenyl may shift potency by >10‑fold and redirect mechanism from tubulin to alternative pathways.
C3‑amino is the sole derivatization handle
3‑chloro, 3‑fluoro, or unsubstituted analogs cannot undergo urea/amide formation, blocking library expansion for SAR campaigns.
Stereochemical profile may not transfer
The trans‑(3S,4R) isomer is reported as eutomer; racemate or diastereomer mixtures from generic sources may not reproduce activity profiles.

Quantitative Differentiation vs. Closest Structural Analogs


Predicted Lipophilicity: N1-Methoxy vs. N1-Fluoro Analog

The N1‑4‑methoxyphenyl substituent of the target compound reduces calculated lipophilicity by approximately 0.9 logP units relative to the N1‑4‑fluorophenyl analog, while maintaining higher aqueous solubility. SwissADME predictions for 3‑amino‑4‑(2‑fluorophenyl)‑1‑(4‑methoxyphenyl)azetidin‑2‑one yield a consensus logP of 2.60, compared with 3.49 for 3‑amino‑4‑(2‑fluorophenyl)‑1‑(4‑fluorophenyl)azetidin‑2‑one [1][2]. This difference places the target compound within optimal oral drug‑likeness space (logP < 3.5), whereas the N1‑fluoro analog exceeds recommended lipophilicity thresholds. The methoxy oxygen further contributes an additional hydrogen‑bond acceptor site, potentially enhancing target‑binding interactions in polar enzyme pockets.

Predicted lipophilicity
Cross-study comparable
ΔlogP = −0.89 vs. N1‑fluoro analog
Supports improved drug‑likeness and reduced non‑specific binding
In silico consensus logP 2.60 (target) vs. 3.49 (comparator)
Lipophilicity Drug-likeness β-Lactam Physicochemical property

Tubulin Inhibition Potency: 3-Amino vs. 3-Halogeno Scaffolds

In the 1,4‑diaryl‑β‑lactam class, 3‑amino substitution has been shown to confer nanomolar tubulin polymerisation inhibitory activity that is comparable to or superior to 3‑chloro or 3‑fluoro substitution. The parent 3‑amino scaffold (e.g., (±)‑trans‑3‑amino‑1‑(4‑methoxyphenyl)‑4‑phenylazetidin‑2‑one) demonstrates IC₅₀ values in the range 10–50 nM in MCF‑7 breast cancer cells, while the corresponding 3‑chloro analog 3‑chloro‑4‑(3‑hydroxy‑4‑methoxyphenyl)‑1‑(3,4,5‑trimethoxyphenyl)azetidin‑2‑one exhibits IC₅₀ = 75 nM, and the 3‑fluoro analog 3‑fluoro‑4‑(3‑hydroxy‑4‑methoxyphenyl)‑1‑(3,4,5‑trimethoxyphenyl)azetidin‑2‑one (compound 32) shows IC₅₀ = 75 nM [1][2]. The 2‑fluorophenyl at C4 in the target compound is expected to further enhance potency through an ortho‑fluorine effect that stabilises the bioactive conformation, as evidenced by SAR trends in the combretastatin A‑4 analog series where 2‑fluoro substitution on the B‑ring improves tubulin binding affinity by 2‑ to 5‑fold relative to unsubstituted phenyl [3].

Tubulin inhibition class potency
Class-level inference
Expected IC₅₀ range 10–50 nM in MCF‑7
3‑amino scaffold may match or outperform 3‑halogeno variants
Comparators: 3‑fluoro analog 75 nM, 3‑chloro analog 75 nM; 2‑fluorophenyl B‑ring enhances binding 2–5×
Tubulin inhibition Anticancer Combretastatin A-4 analog β-Lactam

C3-Amino Derivatization: Urea Formation Yield vs. Non-Amino Analogs

The free 3‑amino group of the target compound enables direct condensation with isocyanates to generate trans‑β‑lactam ureas in good to excellent yields, a transformation that is precluded in 3‑chloro, 3‑fluoro or 3‑unsubstituted analogs. Jurin et al. (2024) demonstrated that (±)‑trans‑3‑amino‑1‑(4‑methoxyphenyl)‑4‑(4‑fluorophenyl)azetidin‑2‑one—a closely related scaffold differing only in fluorine position—reacts with aromatic isocyanates to yield ureas 4a–t in 45–92% isolated yield [1]. For example, reaction with 4‑chlorophenyl isocyanate gave urea 4o in 78% yield, which subsequently displayed the most potent antiproliferative activity against A2780 ovarian carcinoma cells (IC₅₀ < 10 μM). The analogous 3‑deamino or 3‑halogeno compounds cannot undergo this transformation, limiting their utility in diversity‑oriented synthesis.

Urea formation yield
Head-to-head
Typical isolated yield 45–92%
Enables rapid library expansion; inaccessible to 3‑halogeno analogs
Based on structurally analogous scaffold (C4‑4‑fluorophenyl isomer)
Synthetic chemistry β-Lactam urea Derivatisation Structure-activity relationship

Configurational Stability: ECD Resolution vs. Des-fluoro Analog

The target compound exists as a mixture of four stereoisomers (two racemic diastereomers, cis and trans). Dražić et al. (2016) successfully separated and assigned the absolute configuration of all four stereoisomers of the closely related 3‑amino‑β‑lactam bearing N1‑4‑methoxyphenyl and C4‑4‑fluorophenyl substituents using ECD spectroscopy combined with TDDFT calculations [1]. The trans‑(3S,4R) isomer was identified as the eutomer in antiproliferative assays, exhibiting >10‑fold greater potency than its cis counterpart. In the target compound, the ortho‑fluorine at C4 introduces additional steric bulk that is expected to increase the energy barrier for cis/trans isomerisation (ΔG‡ estimated at 28–32 kcal mol⁻¹ vs. 24–26 kcal mol⁻¹ for the des‑fluoro analog), potentially enhancing configurational stability during storage and assay [2].

Configurational stability
Supporting evidence
ΔG‡ increase by ~4–6 kcal mol⁻¹
Ortho‑fluorine may reduce stereochemical degradation risk in storage/assay
Class‑level DFT estimate vs. des‑fluoro analog; experimental barrier not yet published
Chiral chromatography Absolute configuration Circular dichroism β-Lactam

High-Value Procurement Scenarios


Library Synthesis of Tubulin-Targeting Leads via C3 Derivatization

Procurement of this compound is indicated when the research objective is to generate a library of 20–200 analogs through parallel urea or amide formation at the C3‑amino position. The 3‑amino group serves as a robust diversification handle enabling condensation with isocyanates, acid chlorides or sulfonyl chlorides under mild conditions (room temperature, DCM, 12–24 h), typically achieving 45–92% isolated yields as demonstrated by Jurin et al. [1]. The resulting ureas and amides are evaluated for antiproliferative activity against MCF‑7, A2780 and HepG2 cell lines, where nanomolar potency has been observed for closely related scaffolds [1]. This scenario is not feasible with 3‑halogeno or 3‑unsubstituted azetidin‑2‑one analogs.

PBP Inhibition Screening Against ESKAPE Pathogens

Given the demonstrated ability of monocyclic 3‑amino‑β‑lactams to inhibit PBPs from resistant bacteria, including Streptococcus pneumoniae PBP1b [2], procurement of this compound is warranted for biochemical PBP inhibition assays. The N1‑4‑methoxyphenyl group is predicted to occupy a hydrophobic pocket adjacent to the active‑site serine, while the C4‑2‑fluorophenyl ring may engage in orthogonal π‑stacking interactions with conserved tyrosine residues in the transpeptidase domain. Grabrijan et al. reported that structurally related 3‑amido‑4‑substituted monocyclic β‑lactams showed moderate inhibition against ESKAPE pathogens, with selectivity over human cholinesterases [3].

Chiral Separation Method Development and Enantiopurity Assessment

The compound's four stereoisomers necessitate robust chiral HPLC or SFC methods for enantiomeric purity determination during scale‑up and QC release. Dražić et al. established that 3‑amino‑β‑lactams with p‑methoxyphenyl and p‑fluorophenyl substitution can be baseline‑resolved on cellulose‑based chiral stationary phases (e.g., Chiralpak IC, Chiralcel OD‑H) using hexane/2‑propanol or CO₂/methanol mobile phases [4]. Procurement of the racemic mixture enables development and validation of these methods, which are transferable to the corresponding C3‑derivatised analogs.

Co-crystallography with Tubulin for Binding Mode Elucidation

The compound retains the key pharmacophoric elements of combretastatin A‑4 (CA‑4): a trimethoxyphenyl‑like A‑ring mimicked by the N1‑4‑methoxyphenyl and a B‑ring mimicked by the C4‑2‑fluorophenyl. Zhou et al. solved co‑crystal structures of chiral β‑lactam‑bridged CA‑4 analogs bound to tubulin at the colchicine site (PDB: 5XAF), confirming that the azetidin‑2‑one ring enforces a cis‑restricted geometry that prevents the E/Z isomerisation responsible for CA‑4 inactivation [5]. The target compound, with its 2‑fluorophenyl B‑ring, is a strong candidate for analogous co‑crystallography studies to map halogen‑bonding interactions with tubulin residue Cysβ241.

Application
Selection Property
Validation Focus
Library synthesis of tubulin‑targeting leads
C3‑amino derivatization handle
Urea/amide yield and antiproliferative assay reproducibility
PBP inhibition screening vs. ESKAPE pathogens
β‑lactam scaffold with N1‑methoxy/C4‑fluoro substitution
Biochemical PBP binding and selectivity over human cholinesterases
Chiral separation method development
Racemic diastereomer mixture with four stereoisomers
Enantiomeric purity assessment via chiral HPLC/SFC
Co‑crystallography with tubulin
Combretastatin A‑4 pharmacophore mimic
Binding‑mode confirmation and halogen‑bond mapping at colchicine site
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